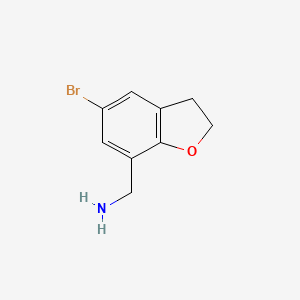

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLRPGRLNYNULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of a methanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position of the benzofuran ring. The subsequent step involves the reaction of the brominated intermediate with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce dehalogenated benzofurans. Substitution reactions can result in a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, possess antimicrobial properties. For example, related compounds have shown a minimum inhibitory concentration (MIC) of 16 μg/mL against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Antiviral Properties

Benzofuran derivatives have been evaluated for their antiviral efficacy. Studies demonstrate that these compounds can significantly inhibit viral replication in vitro, suggesting potential applications in treating viral infections .

Anticancer Effects

The anticancer potential of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine has been documented in various studies. Research indicates that this compound can induce apoptosis in cancer cell lines while sparing normal cells, potentially through modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in models of asthma and other inflammatory conditions. Its interaction with histamine receptors may contribute to these anti-inflammatory effects .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study on Neuropathic Pain

A study investigated the analgesic properties of a related benzofuran derivative, demonstrating significant pain reduction without affecting locomotor functions. This suggests potential applications for chronic pain management .

Evaluation of Anti-inflammatory Effects

In asthma models, the administration of benzofuran derivatives led to a notable reduction in inflammatory markers, supporting their use in respiratory conditions .

Summary of Research Findings

| Biological Activity | Findings |

|---|---|

| Antimicrobial | MIC = 16 μg/mL against S. aureus |

| Antiviral | Significant inhibition of viral replication |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers in asthma models |

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chloro Analog: (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- Molar Mass : 220.09 g/mol

- Key Differences: Bromine (Br) in the target compound is replaced with chlorine (Cl), reducing molar mass by ~28.46 g/mol. Chlorinated analogs may exhibit higher cytotoxicity compared to brominated derivatives, as bromine substitution has been shown to reduce cytotoxicity in benzofuran-based compounds . The smaller van der Waals radius of Cl (1.80 Å vs.

Sulfonyl Chloride Derivative: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl Chloride

- Molecular Formula : C₈H₆BrClO₃S

- Functional Group : Sulfonyl chloride replaces methanamine.

- Key Differences :

Functional Group Modifications

Methyl 5-Bromo-7-[2-(Diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5)

- Structure: Features a diethylaminoethoxy group and methoxy substituents.

- Key Differences: Demonstrated antifungal activity and cytotoxicity against human cancer cell lines, highlighting the importance of bulky substituents (e.g., diethylaminoethoxy) for membrane permeability and target engagement . The carboxylate ester group enhances lipophilicity compared to the methanamine group in the target compound.

Positional Isomers and Substitution Effects

3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propan

- Structure : Propane chain attached at position 7 instead of methanamine.

- Likely serves as a hydrophobic building block for materials science or drug delivery systems .

Cytotoxicity and Bioactivity

- Brominated benzofuran derivatives generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) .

- The methanamine group in the target compound may enhance interactions with biological targets (e.g., enzymes, receptors) via ionic or hydrogen bonding, especially in its protonated hydrochloride form .

Solubility and Stability

- Hydrochloride salts of benzofuran methanamines (e.g., CAS: 1461714-10-2) are expected to exhibit higher water solubility than free bases, a common trait among amine-containing pharmaceuticals .

- Sulfonyl chloride derivatives (e.g., C₈H₆BrClO₃S) are moisture-sensitive and require anhydrous conditions for storage .

Biological Activity

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN with a molecular weight of approximately 227.12 g/mol. The presence of the bromine atom in its structure enhances its lipophilicity, potentially influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter release and influence immune responses.

- Neurotransmitter Modulation : The compound interacts with receptors in the central nervous system (CNS) that may affect neurotransmitter levels such as serotonin and dopamine. This interaction has implications for treating psychiatric disorders like depression and anxiety.

- Immune Response Modulation : It can also affect immune cell function, leading to altered cytokine production, which may be beneficial in managing inflammatory conditions.

Biological Activities

The compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in xenograft models. The mechanism involves the inhibition of angiogenesis through reduced levels of vascular endothelial growth factor (VEGF), suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Research indicates that the compound reduces inflammation markers in animal models when administered during inflammatory responses. It downregulates pro-inflammatory cytokines, indicating therapeutic potential in chronic inflammatory diseases.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels. Administration at varying doses resulted in significant increases in serotonin release in vitro, suggesting potential use in treating depression-related disorders.

Case Study 2: Anti-inflammatory Effects

In an animal model study, the compound was shown to reduce inflammation markers significantly when administered during induced inflammatory responses. The study highlighted its ability to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Study 3: Anticancer Activity

In vivo studies involving xenograft models demonstrated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups. The mechanism was linked to the inhibition of angiogenesis through reduced VEGF levels.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Modulation | Increased serotonin release; potential antidepressant effects |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines; therapeutic potential for chronic inflammation |

| Anticancer Activity | Inhibition of tumor growth; reduced VEGF levels; improved survival rates in xenograft models |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile with a moderate half-life suitable for once-daily dosing. Its distribution volume suggests adequate tissue penetration necessary for therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination and functional group transformations. For example, intermediates like 5-bromo-2,3-dihydrobenzofuran-7-carbaldehyde (CAS RN 281678-73-7) may undergo reductive amination. Purity validation employs techniques such as HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). Recrystallization in solvents like methyl tert-butyl ether (MTBE) and sodium hydroxide washing can improve purity, as seen in analogous brominated aromatic amine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with bromine-induced deshielding effects observed in aromatic protons.

- IR Spectroscopy : Identifies amine (-NH) and dihydrobenzofuran (C-O-C) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., theoretical MW 228.08 g/mol for CHBrNO).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, leveraging diffraction data to resolve bond lengths and angles .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.

- Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) over weeks.

- Periodic HPLC Analysis : Monitors degradation products. For brominated analogs, refrigeration (2–8°C) in amber vials is recommended to prevent bromine loss or amine oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in observed biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Systematic approaches include:

- Dose-Response Replication : Test multiple concentrations across independent labs.

- Orthogonal Assays : Combine in vitro (e.g., receptor binding) and in vivo (e.g., behavioral models) methods.

- Meta-Analysis : Use software like R or Python to statistically integrate disparate datasets, controlling for variables like cell line or solvent .

Q. How can computational modeling predict the interaction of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to serotonin/dopamine receptors, leveraging the amine group’s affinity for neurotransmitter binding pockets.

- MD Simulations : GROMACS or AMBER assess dynamic interactions (e.g., ligand-receptor stability over 100-ns trajectories).

- QSAR Models : Relate structural features (e.g., bromine’s electronegativity) to activity, using datasets from analogs like 7-MAPDB .

Q. What crystallographic refinements are needed to resolve disorder in the dihydrobenzofuran ring?

- Methodological Answer :

- Twinning Analysis : Use SHELXD/SHELXE to detect twinning ratios in diffraction data.

- Occupancy Refinement : Adjust site-occupancy factors for bromine atoms using SHELXL’s PART instruction.

- ORTEP Visualization : Generate thermal ellipsoid plots to validate atomic displacement parameters .

Q. How does bromine substitution influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Optimize conditions (e.g., Pd(PPh), NaCO, DMF/HO) using boronic acid intermediates (e.g., 5-bromo-2,3-dihydrobenzofuran-7-boronic acid, CAS 690632-72-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.